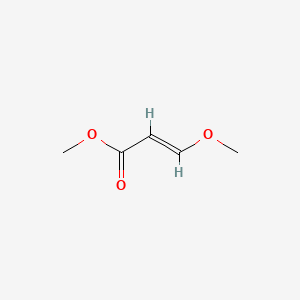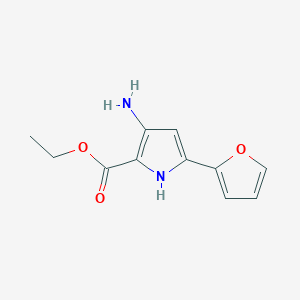
3-amino-5-(furan-2-il)-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
“Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also has an ethyl ester group and an amino group attached to the pyrrole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for related compounds. For instance, furan compounds can be synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Pyrrole compounds can be synthesized through several methods, including the Knorr Pyrrole Synthesis, which involves the reaction of α-amino ketones or α-amino-β-ketoesters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and furan rings, along with the ethyl ester and amino groups. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole and furan rings, as well as the ethyl ester and amino groups. For instance, the amino group could potentially undergo reactions such as acylation or alkylation, while the ethyl ester group could undergo reactions such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings would likely contribute to its stability and rigidity, while the ethyl ester and amino groups could potentially influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
El compuesto podría utilizarse en reacciones de acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Se podría explorar su potencial como reactivo de boro para crear nuevos productos acoplados C-C en condiciones suaves y ambientalmente benignas .
Estudios de protodesboronación
Puede servir como sustrato en estudios de protodesboronación, que son cruciales para comprender la estabilidad y reactividad de los ésteres borónicos en la síntesis orgánica . Este conocimiento es esencial para el desarrollo de nuevas metodologías sintéticas que involucran compuestos de boro.
Espectroscopia y electrónica molecular
Las características vibracionales de los derivados del furano los convierten en temas interesantes para estudios espectroscópicos. Este compuesto podría analizarse utilizando técnicas como FT-IR, FT-Raman y espectroscopia UV-vis para obtener información sobre sus propiedades electrónicas y aplicaciones potenciales en electrónica molecular .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through a variety of mechanisms, including electrophilic substitution . This interaction results in changes to the target, which can lead to various downstream effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a wide range of biochemical pathways . These pathways can lead to a variety of downstream effects, including the biological activities mentioned above.
Result of Action
Similar compounds, such as indole derivatives, have been shown to have a wide range of biological activities . These activities can result in various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, it’s important to consider these environmental factors when studying the action of this compound.
Análisis Bioquímico
Biochemical Properties
Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding can result in changes in gene expression, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
Within cells and tissues, ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution in other tissues may lead to different outcomes .
Subcellular Localization
The subcellular localization of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and other nuclear processes .
Propiedades
IUPAC Name |
ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXHNQHBLPIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444380 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
237435-96-0 | |
| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

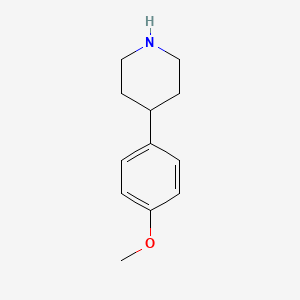
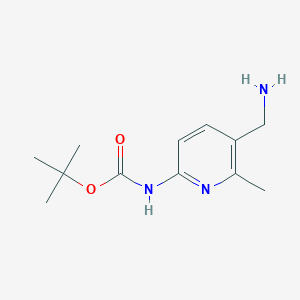



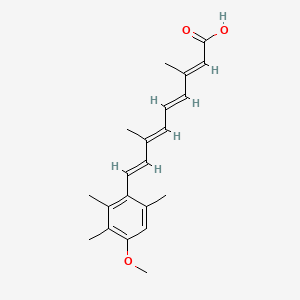
![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
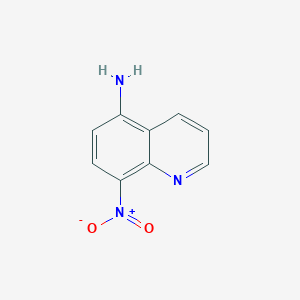
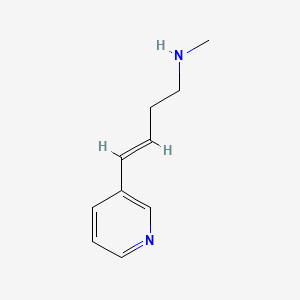

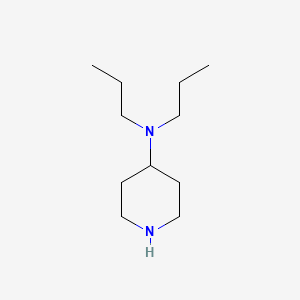
![2-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366480.png)
